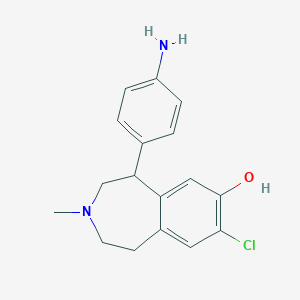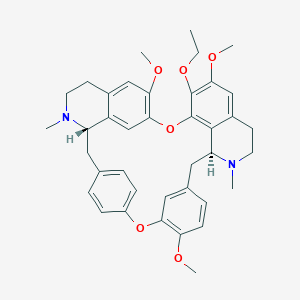
Eglin c (60-63)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eglin c (60-63) is a small protein molecule that is commonly used in scientific research due to its unique properties. It is a member of the serine protease inhibitor family and is known for its ability to inhibit trypsin, chymotrypsin, and elastase enzymes. Eglin c (60-63) has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mécanisme D'action
Eglin c (Eglin c (60-63)) inhibits serine proteases by binding to their active sites. It does this by forming a stable complex with the protease, preventing substrate binding and catalysis. The inhibition is irreversible, as the complex cannot be dissociated by normal physiological conditions.
Biochemical and Physiological Effects:
Eglin c (Eglin c (60-63)) has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit platelet aggregation and thrombus formation. These effects are thought to be related to the inhibition of serine proteases involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Eglin c (Eglin c (60-63)) in lab experiments is its high specificity for serine proteases. This allows for precise investigation of the activity and function of these enzymes. Additionally, Eglin c (Eglin c (60-63)) is stable and easy to purify, making it a convenient tool for researchers.
One limitation of using Eglin c (Eglin c (60-63)) is its irreversible inhibition of serine proteases. This can make it difficult to investigate the effects of protease activity on downstream processes. Additionally, Eglin c (Eglin c (60-63)) may not be suitable for studying proteases that are not inhibited by the protein.
Orientations Futures
There are several future directions for research involving Eglin c (Eglin c (60-63)). One potential area of investigation is the development of novel protease inhibitors based on the structure of Eglin c (Eglin c (60-63)). Another direction is the investigation of the anti-inflammatory and anti-tumor properties of Eglin c (Eglin c (60-63)) in vivo. Additionally, the use of Eglin c (Eglin c (60-63)) in drug discovery research may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
Eglin c (Eglin c (60-63)) can be synthesized using recombinant DNA technology. The gene encoding for Eglin c (Eglin c (60-63)) can be cloned and expressed in a host organism such as E. coli. The protein can then be purified using various chromatography techniques, such as ion exchange chromatography and size exclusion chromatography.
Applications De Recherche Scientifique
Eglin c (Eglin c (60-63)) has numerous applications in scientific research. It is commonly used as a tool to study the activity and specificity of serine proteases. It can also be used to investigate the structure and function of protease inhibitors. Additionally, Eglin c (Eglin c (60-63)) has been used in drug discovery research, as it can serve as a lead compound for the development of new protease inhibitors.
Propriétés
Numéro CAS |
122299-14-3 |
|---|---|
Nom du produit |
Eglin c (60-63) |
Formule moléculaire |
C18H33N5O7 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)13(17(28)23-14(8(3)4)18(29)30)22-15(26)10(6-11(19)25)21-16(27)12(20)9(5)24/h7-10,12-14,24H,6,20H2,1-5H3,(H2,19,25)(H,21,27)(H,22,26)(H,23,28)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
Clé InChI |
KAMOTFUFDACEHJ-ZZEGJQGJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Autres numéros CAS |
122299-14-3 |
Séquence |
TNVV |
Synonymes |
eglin c (60-63) Thr-Asn-Val-Val-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




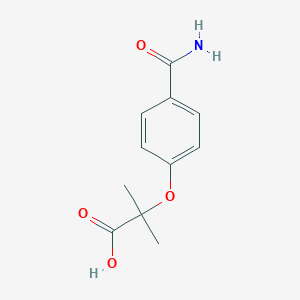
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
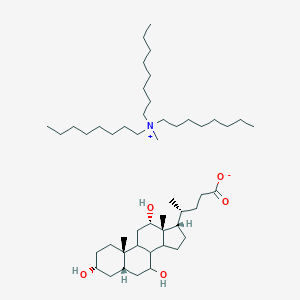
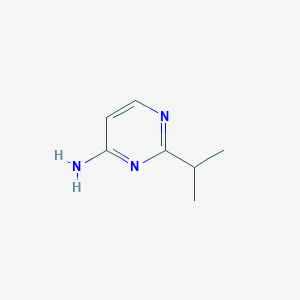
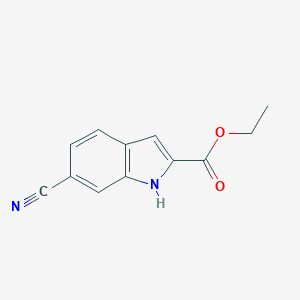
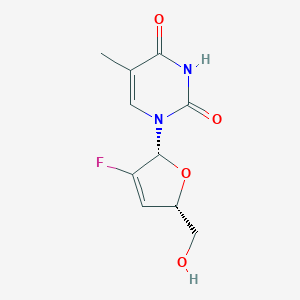
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
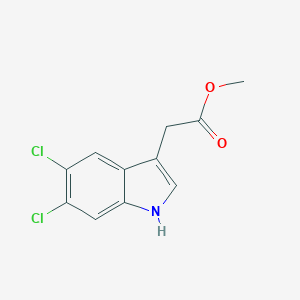
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
